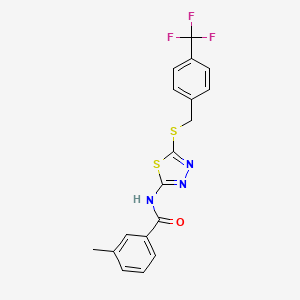

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as compound 1, is a novel small molecule that has attracted attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising activity against various diseases, including cancer, inflammation, and autoimmune disorders. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles

This study showcases methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, a category to which our compound of interest belongs, highlighting the role of DMSO and various electrophilic reagents in synthesizing thiadiazoles at room temperature with high yields (Takikawa et al., 1985).

Microwave-Assisted Synthesis and Anticancer Evaluation

Describes the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives using microwave irradiation. These compounds, sharing a core structure with the compound of interest, exhibited promising anticancer activity in vitro against several human cancer cell lines (Tiwari et al., 2017).

Synthesis and Complexation with Metal Ions

Discusses the synthesis of a similar thiadiazolobenzamide compound and its complexation with Ni and Pd ions, providing insights into the potential for creating metal-organic frameworks or catalysts (Adhami et al., 2012).

Biological Activity and Applications

Selective Inhibition of Tumor-Associated Isoforms

A study on fused bicyclic heterocycles, including compounds structurally related to the compound of interest, highlights their selective inhibition against tumor-associated carbonic anhydrase isoforms, suggesting potential therapeutic applications in cancer treatment (Bozdağ et al., 2017).

Spectroscopic and Theoretical Studies on Fluorescence Effects

Examines the fluorescence characteristics of related 1,3,4-thiadiazole compounds, indicating the potential for their use in fluorescence-based sensors or bioimaging applications (Matwijczuk et al., 2018).

Molecular Organization in Lipid Bilayers

Investigates the interaction of similar 1,3,4-thiadiazole compounds with lipid bilayers, suggesting implications for drug delivery systems and the study of membrane dynamics (Kluczyk et al., 2016).

Photophysical Properties

Novel Fluorescent Complexes

Discusses the synthesis and fluorescence characteristics of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes. These findings are pertinent to the development of new fluorescent materials for optical applications (Zhang et al., 2017).

Propiedades

IUPAC Name |

3-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-3-2-4-13(9-11)15(25)22-16-23-24-17(27-16)26-10-12-5-7-14(8-6-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWASSSZVGDXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide](/img/structure/B2728372.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2728381.png)

![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2728382.png)